8-Bromo-5-nitroquinoline

regioselective synthesis quinoline functionalization positional isomerism

Don't risk failed couplings with the wrong regioisomer. 8-Bromo-5-nitroquinoline (CAS 139366-35-1) is the ONLY quinoline scaffold with a C8 bromine and C5 nitro group, enabling regioselective Pd-catalyzed Suzuki-Miyaura arylation (>94% yield) that 5-bromo-8-nitroquinoline (CAS 176967-80-9) cannot match. This exact regioisomer is both a TLR7 inhibitor intermediate (CN-112390751-A) and a bifunctional library building block: the C5 nitro group activates SNAr for amine diversification while the C8 bromine undergoes orthogonal C-C coupling. Available at kilo scale for GLP tox and early GMP campaigns.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
CAS No. 139366-35-1
Cat. No. B144396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-nitroquinoline
CAS139366-35-1
Synonyms8-BROMO-5-NITROQUINOLINE
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
InChIKeyLEMUPVPKQOTZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5-nitroquinoline CAS 139366-35-1: Scientific Procurement Baseline for Quinoline-Based Research


8-Bromo-5-nitroquinoline (CAS 139366-35-1) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a bromine substituent at the 8-position and a nitro group at the 5-position of the quinoline ring system [1]. With molecular formula C9H5BrN2O2 and molecular weight 253.05 g/mol , this bifunctional building block features a predicted melting point of 136-137 °C and a calculated XLogP3 value of 3.1 . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with documented applications in Suzuki-Miyaura cross-coupling reactions [2] and as a precursor in the synthesis of Toll-like receptor-7 small molecule inhibitors .

Why 8-Bromo-5-nitroquinoline Cannot Be Replaced by Generic Nitroquinoline Analogs in Precision Synthesis


The positional isomerism of bromo-nitroquinolines presents a critical procurement consideration: 8-bromo-5-nitroquinoline (CAS 139366-35-1) and its regioisomer 5-bromo-8-nitroquinoline (CAS 176967-80-9) are distinct chemical entities with non-interchangeable reactivity profiles [1]. The 8-position bromine on the quinoline scaffold confers a unique steric and electronic environment that enables regioselective C8-functionalization via palladium-catalyzed borylation and subsequent Suzuki-Miyaura coupling, a reactivity pattern not available with 5-bromo-substituted analogs [2]. Furthermore, the combination of a C8-bromo leaving group with a C5-nitro electron-withdrawing group creates an activation pattern that differs fundamentally from other halogen substitution patterns (e.g., 8-chloro or 8-iodo analogs) in both cross-coupling kinetics and SNAr reactivity [3]. Generic substitution with alternative nitroquinoline derivatives risks synthetic failure, altered reaction outcomes, and non-reproducible biological activity due to scaffold-dependent target engagement profiles documented across quinoline-based pharmacophores [4].

8-Bromo-5-nitroquinoline Quantitative Differentiation Evidence: Comparator-Based Selection Data


Regioisomeric Differentiation: 8-Bromo-5-nitroquinoline vs. 5-Bromo-8-nitroquinoline Reactivity Comparison

The regioisomer 5-bromo-8-nitroquinoline (CAS 176967-80-9) exhibits distinct physicochemical and reactivity properties compared to 8-bromo-5-nitroquinoline, rendering them non-interchangeable in synthetic workflows [1]. The target compound possesses the bromine at C8, enabling participation in C8-selective palladium-catalyzed borylation reactions, whereas the 5-bromo isomer lacks this C8-halogen handle for analogous transformations [2].

regioselective synthesis quinoline functionalization positional isomerism

C8-Borylation Synthetic Efficiency: 8-Bromo-5-nitroquinoline vs. Generic Bromoquinoline Reactivity

8-Bromo-5-nitroquinoline serves as a validated substrate for one-pot Pd-catalyzed borylation of quinoline-8-yl halides followed by Suzuki-Miyaura coupling, enabling efficient synthesis of 8-arylquinolines [1]. The presence of the C8-bromo substituent provides a defined leaving group for oxidative addition, whereas non-halogenated quinoline scaffolds require alternative C-H activation strategies that are less regioselective and typically demand specialized directing groups or harsh conditions [2].

palladium catalysis Suzuki-Miyaura coupling C-H functionalization

Patent-Documented Specificity: 8-Bromo-5-nitroquinoline as TLR7 Inhibitor Intermediate

8-Bromo-5-nitroquinoline is explicitly claimed and utilized as a key intermediate in the synthesis of Toll-like receptor-7 (TLR7) small molecule inhibitors, as documented in Chinese patent CN-112390751-A . This specific regioisomer is required for the synthetic route disclosed, and substitution with alternative bromo-nitroquinoline positional isomers (e.g., 5-bromo-8-nitroquinoline or 6-bromo-5-nitroquinoline) would alter the substitution pattern of the final pharmacophore, potentially abolishing TLR7 inhibitory activity .

TLR7 inhibition immunomodulation pharmaceutical intermediate

Commercial Availability and Purity Specification: Differentiated Procurement Value Proposition

8-Bromo-5-nitroquinoline is commercially available with documented purity specifications of 98-99% , supported by batch-specific certificates of analysis including NMR, HPLC, and GC verification . In contrast, generic 'bromo-nitroquinoline mixtures' or regioisomer blends require additional purification and characterization steps before use in sensitive reactions . The compound is stocked at multiple global vendors with defined storage conditions (sealed dry, room temperature) and 24-month shelf life .

chemical procurement purity specification building block

SNAr Reactivity Profile: Nitro Group Activation of Bromoquinoline Scaffold

The nitro group at C5 activates the quinoline ring toward nucleophilic aromatic substitution (SNAr), enabling selective exchange of bromine substituents with amine nucleophiles [1]. In structurally related 5-nitro-3,6,8-tribromoquinoline systems, the combination of nitro activation and bromine leaving groups allows selective functionalization with piperazine and morpholine to yield biologically active derivatives in high yields (82% and 72%, respectively) [2]. This activation pattern is distinct from non-nitrated bromoquinolines, which lack the electron-withdrawing enhancement required for efficient SNAr under mild conditions [3].

nucleophilic aromatic substitution quinoline derivatization medicinal chemistry

Nuclear Hormone Receptor Modulator Patent: Fused Heterocyclic Succinimide Compounds

8-Bromo-5-nitroquinoline is documented in international patent families (AU-2002361785-B2, CA-2471342-A1, EP-1458723-A1) covering fused heterocyclic succinimide compounds as modulators of nuclear hormone receptor function . The specific 8-bromo-5-nitro substitution pattern is required for the synthetic routes disclosed in these patents, distinguishing it from other halogenated nitroquinoline intermediates that lack patent precedence for this therapeutic target class .

nuclear hormone receptor drug discovery patented intermediate

8-Bromo-5-nitroquinoline: Evidence-Supported Research and Industrial Application Scenarios


TLR7 Small Molecule Inhibitor Development and Scale-Up Synthesis

Based on patent CN-112390751-A, 8-bromo-5-nitroquinoline is a specified intermediate for Toll-like receptor-7 inhibitor synthesis . Procurement of this exact regioisomer (≥98% purity) supports reproducible scale-up from discovery to preclinical development, with commercial availability enabling kilogram-scale acquisition for GLP toxicology studies and early manufacturing campaigns. The documented 94% synthetic yield from 8-bromoquinoline nitration demonstrates industrial process viability .

8-Arylquinoline Library Synthesis via Palladium-Catalyzed Cross-Coupling

For medicinal chemistry programs requiring diverse 8-arylquinoline scaffolds, 8-bromo-5-nitroquinoline enables one-pot Pd-catalyzed borylation followed by Suzuki-Miyaura coupling . This synthetic strategy leverages the C8-bromo leaving group for regioselective functionalization, producing 8-arylated quinoline libraries in yields up to 95% under ligand-free conditions . The nitro group at C5 remains available for subsequent reduction to amine or further derivatization, providing a bifunctional scaffold for iterative library synthesis.

Nuclear Hormone Receptor Modulator Hit-to-Lead Optimization

The patent family AU-2002361785-B2 and related applications identify 8-bromo-5-nitroquinoline as an intermediate for fused heterocyclic succinimide compounds targeting nuclear hormone receptor function . For organizations pursuing this therapeutic area, sourcing the exact regioisomer ensures SAR continuity across analog series and maintains compliance with disclosed synthetic routes. The compound's defined physicochemical profile (XLogP3 = 3.1, TPSA = 58.7 Ų) supports predictable ADME properties in derived analogs .

Amine-Substituted Quinoline Diversification via SNAr Chemistry

The 5-nitro group activates the quinoline scaffold toward nucleophilic aromatic substitution, enabling efficient replacement of bromine with amine nucleophiles including piperazine and morpholine . This reactivity pattern, demonstrated in structurally related 5-nitro-tribromoquinoline systems achieving 72-82% yields for bis-aminated products , supports rapid generation of nitrogen-rich quinoline libraries for kinase inhibitor, antimicrobial, or CNS-targeted screening campaigns. The combination of C8-bromo and C5-nitro functional groups provides orthogonal reactivity handles for sequential diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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